DGY-06-116

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

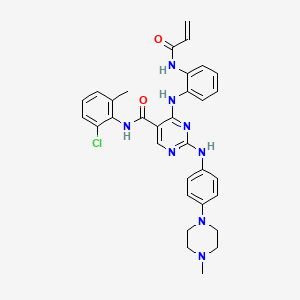

N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33ClN8O2/c1-4-28(42)36-26-10-5-6-11-27(26)37-30-24(31(43)38-29-21(2)8-7-9-25(29)33)20-34-32(39-30)35-22-12-14-23(15-13-22)41-18-16-40(3)17-19-41/h4-15,20H,1,16-19H2,2-3H3,(H,36,42)(H,38,43)(H2,34,35,37,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQYOGLZWIOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(N=C2NC3=CC=CC=C3NC(=O)C=C)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DGY-06-116: A Deep Dive into the Mechanism of a Selective Covalent Src Kinase Inhibitor

For Immediate Release

This technical whitepaper provides a comprehensive analysis of DGY-06-116, a novel, potent, and selective irreversible covalent inhibitor of Src kinase. Designed for researchers, scientists, and professionals in drug development, this document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and presents visual representations of its molecular interactions and signaling pathways.

Core Mechanism of Action

This compound is an SRC-directed covalent kinase inhibitor that demonstrates efficient and irreversible inhibition of SRC signaling.[1][2] Its design is a hybrid of the FDA-approved multi-kinase inhibitor dasatinib and the promiscuous covalent kinase probe SM1-71.[3][4][5] This strategic combination results in a highly potent and selective inhibitor that covalently binds to a specific cysteine residue within the Src kinase domain.

The key feature of this compound's mechanism is its ability to form a covalent bond with Cysteine 277 (Cys277) located in the P-loop of the Src kinase.[1][2] This irreversible binding is facilitated by a required conformational change, specifically a "kinking" of the P-loop, which allows the covalent interaction to occur.[3][6] While the covalent bond formation is noted to have a slow inactivation rate, the inhibitor's potent activity is also significantly attributed to strong reversible binding interactions within the kinase's back hydrophobic pocket.[3][4][5] This dual-action mechanism contributes to its sustained target engagement and prolonged inhibition of Src signaling both in vitro and in vivo.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and efficacy across various assays and cell lines.

Table 1: In Vitro Potency of this compound and Comparators

| Compound | Target | IC50 (1-hour incubation) |

| This compound | Src | 2.6 nM [3] |

| This compound | Src (C280S mutant) | Comparable to wild-type [3] |

| This compound | FGFR1 | 8340 nM [7] |

| NJH-01-111 (non-covalent analog) | Src | 5.3 nM[3] |

| SM1-71 | Src | 26.6 nM[3] |

| Bosutinib | Src | 9.5 nM[3] |

Table 2: Cellular Antiproliferative and Cytotoxic Effects of this compound (72-hour treatment)

| Cell Line | Cancer Type | GR50 | GRmax |

| H1975 | Non-Small Cell Lung Cancer | 0.3 µM[1][7][8] | - |

| HCC827 | Non-Small Cell Lung Cancer | 0.5 µM[1][7][8] | -0.6[8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM[1][7][8] | -0.4[8] |

Table 3: In Vivo Pharmacokinetic Properties of this compound in B6 Mice (5 mg/kg, intraperitoneal administration)

| Parameter | Value |

| Half-life (T1/2) | 1.29 hours[1][2][7] |

| Area Under the Curve (AUC) | 12746.25 min·ng/mL[1][2][7] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the signaling pathway inhibited by this compound and its covalent binding mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Src Kinase Enzymatic Assay (IC50 Determination)

This protocol is based on a mobility shift assay (MSA) format, which measures the phosphorylation of a peptide substrate by Src kinase.

Materials:

-

Human Src Kinase (purified)

-

This compound and other test compounds

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader)

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a microplate, add the test compounds to the assay buffer.

-

Add purified Src kinase to each well and incubate for a specified pre-incubation time (e.g., 1 hour) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Analyze the samples using a microcapillary electrophoresis platform to separate the phosphorylated and unphosphorylated peptide substrates based on their charge and size.

-

Quantify the amount of phosphorylated product.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Cell Proliferation and Cytotoxicity Assay (GR50 and GRmax Determination)

This protocol utilizes a cell-based assay to measure the antiproliferative and cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Multi-well plates (e.g., 96-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GR50 (the concentration at which the growth rate is inhibited by 50%) and GRmax (the maximum growth rate inhibition) values using appropriate software or by plotting the growth rate inhibition against the compound concentration.

In Vivo Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a mouse model.

Materials:

-

B6 mice

-

This compound

-

Formulation vehicle (e.g., 5% DMSO/95% D5W)

-

Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Administer this compound to B6 mice via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a designated number of mice per time point.

-

Process the blood samples to separate the plasma.

-

Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Plot the plasma concentration of this compound versus time.

-

Calculate key pharmacokinetic parameters, including half-life (T1/2) and area under the curve (AUC), using non-compartmental analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

DGY-06-116: A Technical Guide to the Covalent Inhibition of Src Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DGY-06-116, a potent and selective irreversible covalent inhibitor of Src kinase. This compound was developed through a structure-based design approach, hybridizing the promiscuous covalent kinase probe SM1-71 with the Src inhibitor dasatinib.[1][2][3] This compound targets a non-conserved cysteine (Cys277) in the P-loop of Src, leading to sustained inhibition of its signaling pathway.[4][5] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological and experimental pathways.

Core Concepts and Mechanism of Action

Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, motility, and adhesion.[6] Its dysregulation is implicated in the development and progression of numerous cancers.[7] this compound was designed to offer improved selectivity over existing multi-targeted Src inhibitors like dasatinib and bosutinib by covalently binding to Cys277 on the P-loop of Src.[5]

The covalent interaction is facilitated by an acrylamide warhead on this compound.[5] X-ray co-crystal structures reveal that for the covalent bond to form, the P-loop of the kinase must undergo a conformational change, specifically a "kinking" motion.[1][2] While the covalent bond formation itself is a relatively slow process, this compound also exhibits strong reversible binding to Src, which is crucial for its overall high potency.[1][7] This strong initial non-covalent interaction allows sufficient time for the P-loop to adopt the necessary conformation for the irreversible covalent reaction to occur.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | Src | 2.6 | 1-hour incubation, cell-free mobility shift assay | [1][7][8][9] |

| This compound | Src C280S | Comparable to wild-type | 1-hour incubation, cell-free mobility shift assay | [1][7] |

| NJH-01-111 (non-covalent analog) | Src | 5.3 | 1-hour incubation, cell-free mobility shift assay | [1][7] |

| SM1-71 | Src | 26.6 | 1-hour incubation, cell-free mobility shift assay | [1][7] |

| Bosutinib | Src | 9.5 | Not specified | [1][7] |

| This compound | FGFR1 | 8340 | Not specified | [8] |

| Table 1: In Vitro Biochemical Activity of this compound and Control Compounds. |

| Cell Line | Cancer Type | GR50 (μM) | Assay Conditions | Reference |

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 | 72-hour incubation | [4][8] |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 | 72-hour incubation | [4][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 | 72-hour incubation | [4][8] |

| Table 2: Cellular Antiproliferative Activity of this compound. |

| Parameter | Value | Dosing | Species | Reference |

| Half-life (T1/2) | 1.29 hours | 5 mg/kg, intraperitoneal injection | B6 mice | [4][8] |

| Area Under the Curve (AUC) | 12746.25 min·ng/mL | 5 mg/kg, intraperitoneal injection | B6 mice | [4][8] |

| Table 3: In Vivo Pharmacokinetic Parameters of this compound. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Src signaling pathway, the mechanism of this compound covalent inhibition, and a typical experimental workflow for evaluating such inhibitors.

Caption: Simplified Src signaling pathway.

Caption: Mechanism of covalent inhibition of Src by this compound.

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by Src kinase to determine inhibitor potency (IC50).

-

Reagents and Materials:

-

Purified human Src kinase domain (wild-type and C280S mutant).[7]

-

Fluorescently labeled peptide substrate.

-

ATP and MgCl2.

-

This compound and control compounds dissolved in DMSO.

-

Assay buffer (e.g., HEPES, Brij-35, DTT).

-

Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader).[7]

-

-

Procedure:

-

Prepare a reaction mixture containing Src kinase, the fluorescent peptide substrate, and the inhibitor (this compound or control) at various concentrations in the assay buffer.

-

Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.[7]

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction mixture using a microcapillary electrophoresis platform. The instrument separates the phosphorylated product from the unphosphorylated substrate based on charge and size differences.

-

Quantify the amount of phosphorylated product.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Antiproliferation Assay (GR50 Determination)

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231).[8]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well microplates.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 μM) for 72 hours.[8] Include a DMSO-only vehicle control.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Normalize the data to the vehicle-treated control cells.

-

Plot the normalized cell growth against the logarithm of the drug concentration and calculate the GR50 value, which represents the concentration at which the growth rate is inhibited by 50%.

-

Cellular Target Engagement (Western Blot for p-Src)

This method confirms that this compound inhibits Src signaling within cells by measuring the phosphorylation of Src at tyrosine 416 (p-SrcY416), a marker of its active state.

-

Reagents and Materials:

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-Src (Y416) and anti-total-Src.

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection reagent.

-

Procedure:

-

Culture cells to approximately 80% confluency.

-

Treat the cells with this compound (e.g., 1 μM) or DMSO vehicle for a specified time (e.g., 2 hours).[5][8]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe for total Src and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the reduction in p-Src levels relative to total Src and the loading control.[4]

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of Src kinase that demonstrates significant promise.[4][5] Its unique mechanism, involving both strong reversible binding and subsequent irreversible covalent modification of Cys277, leads to sustained inhibition of Src signaling in both in vitro and in vivo settings.[1][4] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Src-targeted therapies, enabling further investigation into the therapeutic potential of this and similar covalent inhibitors.

References

- 1. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]

- 2. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Src family kinase - Wikipedia [en.wikipedia.org]

- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

DGY-06-116: A Covalent Inhibitor Targeting Src Kinase for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.[1][2] By specifically targeting a P-loop cysteine (Cys277) within the Src kinase domain, this compound effectively and irreversibly inhibits its activity, leading to potent anti-proliferative and cytotoxic effects in cancer cells with activated Src signaling.[3] This technical guide provides a comprehensive overview of the cellular function, mechanism of action, and experimental data related to this compound, offering valuable insights for researchers in oncology and drug development.

Introduction to Src and its Role in Cancer

Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in many human cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][4] Elevated Src expression and activity can contribute to tumor progression and resistance to conventional therapies, making it a compelling target for cancer drug development.[5] While some multi-targeted kinase inhibitors that affect Src are clinically approved, the development of selective Src inhibitors has been a significant challenge.[5]

This compound: A Selective Covalent Src Inhibitor

This compound was developed through a structure-based design approach, hybridizing the chemical scaffolds of the multi-kinase inhibitor dasatinib and a promiscuous covalent kinase probe, SM1-71.[1][2] This design strategy resulted in a highly potent and selective irreversible inhibitor that covalently binds to Cys277 in the P-loop of Src.[3][5] This covalent interaction leads to sustained inhibition of Src signaling both in vitro and in vivo.[3]

Mechanism of Action

This compound exerts its function by irreversibly binding to the Src kinase. The key steps in its mechanism of action are:

-

Reversible Binding: this compound initially forms a reversible interaction with the Src kinase domain.[3]

-

P-loop Conformation Change: For the covalent bond to form, the P-loop of the Src kinase must undergo a conformational change, specifically a "kinking" motion.[1][6]

-

Covalent Bond Formation: This conformational change allows the reactive moiety of this compound to form a covalent bond with the thiol group of Cysteine 277 (Cys277) on the P-loop.[1][3]

-

Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inactivation of Src kinase, blocking its ability to phosphorylate downstream substrates.[3]

The X-ray co-crystal structure of the this compound:Src complex confirms this binding mode, showing the covalent interaction with the P-loop and the inhibitor occupying the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity.[1][2][7]

Cellular Functions of this compound

In cellular contexts, this compound demonstrates potent anti-cancer activity through the following functions:

-

Inhibition of Src Signaling: this compound effectively inhibits the phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation, in a dose- and time-dependent manner.[3][4]

-

Anti-proliferative Effects: The compound exhibits strong growth inhibitory effects across various cancer cell lines, particularly those with activated Src signaling.[3][4]

-

Induction of Cytotoxicity: In addition to inhibiting proliferation, this compound can also induce cytotoxic effects in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Src (cell-free assay, 1h incubation) | 2.6 nM | [1][6] |

| IC50 | Src (irreversible covalent) | 3 nM | [4] |

| IC50 | FGFR1 | 8340 nM | [4] |

| GR50 | H1975 (NSCLC) | 0.3 µM | [3][4] |

| GR50 | HCC827 (NSCLC) | 0.5 µM | [3][4] |

| GR50 | MDA-MB-231 (TNBC) | 0.3 µM | [3][4] |

Table 2: In Vivo Pharmacokinetics of this compound in B6 Mice

| Parameter | Value | Conditions | Reference |

| Dose | 5 mg/kg | Intraperitoneal (i.p.) injection | [3][4] |

| T1/2 (Half-life) | 1.29 h | [3][4] | |

| AUC (Area Under the Curve) | 12746.25 min·ng/mL | [3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.[1]

-

Materials: Recombinant Src kinase, peptide substrate, ATP, this compound, and assay buffer.

-

Procedure:

-

Src kinase is incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).[1]

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time and then stopped.

-

The phosphorylated and unphosphorylated peptides are separated and quantified using a mobility shift assay, typically on a microfluidic chip-based instrument.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Viability and Growth Inhibition (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials: Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231), cell culture medium, this compound, and CellTiter-Glo® reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

GR50 values (the concentration of the compound that causes a 50% reduction in cell growth) are calculated from the dose-response curves.

-

Cellular Target Engagement Assay

This assay confirms that this compound binds to its intended target, Src, within the cellular environment.[5]

-

Materials: Cancer cell lines, this compound, DMSO, cell lysis buffer, and a competitive fluorescent probe for Src.

-

Procedure:

-

Cells are treated with this compound or DMSO for a specific time (e.g., 2 hours).[5]

-

The cells are washed to remove any unbound inhibitor and then lysed.

-

The cell lysates are incubated with a fluorescently labeled competitive probe that also binds to the Src active site.

-

The amount of fluorescent probe that binds to Src is quantified. A decrease in fluorescence in the this compound-treated samples compared to the control indicates that this compound is occupying the binding site of Src.

-

Western Blotting for Src Phosphorylation

This technique is used to measure the levels of phosphorylated Src (p-SRCY416) as a readout of Src activation.

-

Materials: Cancer cell lines, this compound, cell lysis buffer, primary antibodies (against p-SRCY416 and total Src), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Procedure:

-

Cells are treated with this compound or vehicle for various time points.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against p-SRCY416 and total Src, followed by incubation with a secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-SRCY416 to total Src is quantified to determine the extent of Src inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound, from reversible binding to irreversible covalent inhibition of Src kinase.

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective Src inhibitors. Its unique covalent mechanism of action provides potent and sustained inhibition of Src kinase activity, translating to robust anti-cancer effects in preclinical models. The detailed characterization of its cellular function and the availability of robust experimental protocols make this compound a valuable tool for further investigation into Src-driven biology and a promising candidate for clinical development. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound in various cancer contexts.

References

- 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

DGY-06-116 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It was developed through a structure-based design approach, hybridizing the core of the promiscuous covalent probe SM1-71 with the back-pocket binding component of the known kinase inhibitor dasatinib.[4][5][6][7] This design strategy aimed to enhance selectivity for Src kinase by targeting a unique P-loop cysteine (Cys277).[1][8] this compound exhibits potent inhibition of Src enzymatic activity and demonstrates sustained target engagement both in vitro and in vivo.[1][8] Its mechanism of action involves forming a covalent bond with Cys277, leading to irreversible inhibition of Src signaling pathways implicated in cancer cell proliferation and survival.[1][4][8] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the signaling pathways it modulates.

Quantitative Kinase Selectivity Profile

The selectivity of this compound has been assessed through in vitro kinase profiling assays. The following tables summarize the inhibitory activity (IC50) against a panel of kinases and the anti-proliferative effects (GR50) in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Src | 2.6 - 3 |

| YES1 | 0.58 |

| ABL1 | 0.98 |

| LYN A | 1.62 |

| HCK | 4.04 |

| LCK | 4.33 |

| GAK | 4.87 |

| BLK | 7.56 |

| BTK | 8.44 |

| FGFR1 | 8340 |

Data compiled from multiple sources.[2][3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GR50 (µM) |

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 |

GR50 values represent the concentration at which the growth rate is inhibited by 50%.[1][3][8]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above. These protocols are based on standard laboratory techniques and the specific experimental details can be found in the primary literature, notably Du G, et al. J Med Chem. 2020;63(4):1624-1641.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by the target kinase. The inhibition of this phosphorylation by this compound is quantified to determine the IC50 value.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., Src)

-

Peptide substrate for the specific kinase

-

This compound at various concentrations

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Microcapillary electrophoresis platform

-

-

Procedure:

-

The kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in the kinase reaction buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 1 hour).

-

The reaction is then stopped.

-

The reaction mixture is analyzed by a microcapillary electrophoresis platform, which separates the phosphorylated and non-phosphorylated peptide substrates based on their charge and size.

-

The amount of phosphorylated substrate is quantified by detecting a fluorescent label on the peptide.

-

The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[4]

-

Cellular Anti-proliferative Assay (GR50 Determination)

This assay assesses the effect of this compound on the growth rate of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Microplate reader

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 72 hours).

-

At the end of the incubation, a cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

The luminescence is measured using a microplate reader.

-

The growth rate inhibition (GR) is calculated for each concentration, which normalizes the cell count to the initial cell count and the cell count of the vehicle-treated control.

-

GR50 values are determined from the dose-response curves.

-

Target Engagement Assay (Biotin-Streptavidin Pulldown)

This assay confirms the direct binding of this compound to its target, Src, in a cellular context.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Biotinylated covalent probe (e.g., TL13-68)

-

Streptavidin-coated magnetic beads

-

Lysis buffer

-

Wash buffers

-

Antibodies for Western blotting (anti-Src)

-

-

Procedure:

-

Cells are treated with this compound or a vehicle control.

-

Following treatment, cells are incubated with a biotinylated covalent probe that also targets Src.

-

Cells are then lysed, and the lysates are incubated with streptavidin-coated magnetic beads. The beads will bind to the biotinylated probe and any proteins covalently attached to it.

-

The beads are washed to remove non-specifically bound proteins.

-

The proteins bound to the beads are eluted and analyzed by Western blotting using an anti-Src antibody.

-

A reduced signal for Src in the this compound-treated sample compared to the control indicates that this compound occupied the binding site on Src, preventing the binding of the biotinylated probe.

-

Western Blotting for Signaling Inhibition

This technique is used to measure the levels of specific proteins to determine if this compound inhibits the downstream signaling of Src. A key marker for Src activation is the phosphorylation at tyrosine 416 (p-SRCY416).

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-SRCY416, anti-total Src, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., p-SRCY416).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The intensity of the bands is quantified to determine the relative levels of the target protein. A decrease in the p-SRCY416 signal in this compound-treated cells indicates inhibition of Src signaling.[1][8]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow for assessing its target engagement.

Caption: Src signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound target engagement in cells.

Conclusion

This compound is a highly potent and selective covalent inhibitor of Src kinase. Its selectivity profile, characterized by strong inhibition of Src and related family kinases with minimal off-target effects on kinases like FGFR1, underscores its potential as a targeted therapeutic agent. The compound effectively inhibits Src signaling in cancer cells, leading to potent anti-proliferative effects. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in the further investigation and application of this compound.

References

- 1. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of supplementary material in biomedical journal articles: surveys of authors, reviewers and readers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. peerj.com [peerj.com]

- 5. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Kinase inhibitor data set for systematic analysis of representative kinases across the human kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]

DGY-06-116: A Technical Guide to a Selective Covalent Probe for Src Kinase Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are fundamental regulators of a myriad of cellular processes, including proliferation, differentiation, motility, and survival.[1][2] Dysregulation of Src kinase activity, often through overexpression or constitutive activation, is a common feature in the progression of various human cancers, making it a compelling target for therapeutic intervention.[3][4] While several Src inhibitors have been developed, many exhibit off-target effects due to a lack of selectivity.[3][5]

DGY-06-116 is a potent, selective, and irreversible covalent inhibitor designed to specifically target Src kinase.[6][7] It was developed through the hybridization of the multi-kinase inhibitor dasatinib and a promiscuous covalent probe, SM1-71.[3][5] Its unique mechanism of action, involving the formation of a covalent bond with a P-loop cysteine residue, provides sustained target engagement and potent inhibition of Src signaling both in vitro and in vivo.[6][8] This guide provides an in-depth overview of this compound, its mechanism, quantitative data, and the experimental protocols used for its characterization, establishing it as a valuable chemical probe for elucidating Src-driven biology.

Mechanism of Action

This compound achieves its high potency and selectivity through a dual-interaction mechanism. Initially, the molecule binds reversibly to the ATP-binding site of Src kinase.[3][6] This binding is stabilized by hydrophobic interactions within the back pocket of the kinase domain.[3][5] Following this initial binding, a strategically positioned acrylamide "warhead" on this compound forms a permanent covalent bond with the thiol group of a non-catalytic cysteine residue (Cys277/Cys280) located in the P-loop of the kinase.[3][6][9]

This covalent modification is irreversible and locks the kinase in an inactive state.[8] X-ray co-crystal structures have confirmed this binding mode, revealing that the P-loop must undergo a conformational change or "kink" to allow the covalent bond to form.[3][7] This requirement for a specific conformational state contributes to the inhibitor's selectivity. The strong reversible binding component ensures a sufficient residence time for the slower covalent reaction to occur, a key feature distinguishing this compound's potency.[3][5]

Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its superior potency compared to related compounds and its effectiveness in cancer cell lines with activated Src signaling.

Table 1: In Vitro Kinase Inhibitory Potency

| Compound | Target Kinase | IC₅₀ (1 hr incubation) | Citation(s) |

|---|---|---|---|

| This compound | Src | 2.6 nM | [3][7][10][11] |

| This compound | FGFR1 | 8340 nM | [10] |

| NJH-01-111 (non-covalent analog) | Src | 5.3 nM | [3][11] |

| Bosutinib | Src | 9.5 nM | [3][11] |

| SM1-71 | Src | 26.6 nM |[3][11] |

Table 2: Cellular Antiproliferative and Cytotoxic Effects

| Cell Line | Cancer Type | Metric | Value (µM) | Citation(s) |

|---|---|---|---|---|

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | GR₅₀ | 0.3 | [8][9][10] |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | GR₅₀ | 0.5 | [8][9][10] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | GR₅₀ | 0.3 |[8][9][10] |

Table 3: In Vivo Pharmacokinetic Properties in B6 Mice

| Parameter | Value | Dosing | Citation(s) |

|---|---|---|---|

| Half-life (T₁/₂) | 1.29 hours | 5 mg/kg, i.p. | [6][8] |

| Exposure (AUC) | 12746.25 min·ng/mL | 5 mg/kg, i.p. |[6][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the key experimental protocols used to characterize this compound.

This assay quantifies the enzymatic activity of Src by measuring the phosphorylation of a peptide substrate.

-

Objective: To determine the IC₅₀ value of this compound against Src kinase.

-

Procedure:

-

Recombinant Src kinase is incubated with a peptide substrate and ATP in an appropriate kinase buffer.

-

This compound, or other inhibitors, are added at varying concentrations.

-

The mixture is incubated for a set period (e.g., 1 hour) to allow for the kinase reaction and inhibitor binding.[3]

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated based on their charge/mass difference using microfluidic capillary electrophoresis.

-

The ratio of phosphorylated to unphosphorylated peptide is measured, and the data is plotted against inhibitor concentration to calculate the IC₅₀ value.

-

a) Western Blotting for Src Signaling Inhibition

This technique is used to assess the ability of this compound to inhibit Src activity within cancer cells by measuring the phosphorylation status of Src at its activation site (Tyrosine 416).

-

Objective: To confirm target engagement and inhibition of the Src signaling pathway in cells.

-

Procedure:

-

Cancer cell lines (e.g., H1975, HCC827) are cultured to approximately 80% confluency.

-

Cells are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[10]

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is quantified, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Src (p-SRCY416) and total Src.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized. A decrease in the p-SRCY416 signal relative to total Src indicates inhibition.[8]

-

b) Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

-

Objective: To determine the antiproliferative potency (GR₅₀) of the inhibitor.

-

Procedure:

-

Cells (e.g., H1975, HCC827, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.[10]

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured, and the results are normalized to vehicle-treated controls.

-

The data is fitted to a dose-response curve to calculate the GR₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in the growth rate.[9]

-

Animal models are used to evaluate the drug-like properties and sustained target inhibition of this compound in vivo.

-

Objective: To measure the pharmacokinetic profile and confirm sustained inhibition of Src signaling in a living organism.

-

Procedure:

-

Adult B6 mice are administered this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[6][8]

-

The inhibitor is formulated in a vehicle such as 5% DMSO/95% D5W.[6]

-

For pharmacokinetic analysis, blood samples are collected at various time points post-injection to measure drug concentration and calculate parameters like half-life (T₁/₂) and AUC.[8]

-

For pharmacodynamic analysis, tissues are harvested at different time points (e.g., 2 and 4 hours post-dosing), and western blotting is performed to measure the levels of p-SRCY416 to confirm sustained target inhibition.[6][8]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is key to understanding the role and evaluation of a chemical probe.

Conclusion

This compound has been established as a potent and selective covalent inhibitor of Src kinase. Its mechanism, which combines strong reversible binding with irreversible covalent modification of Cys277/280, results in sustained and potent inhibition of Src signaling.[3][8] Quantitative data demonstrates its high potency in both biochemical and cellular contexts, particularly in cancer cells dependent on Src activity.[9][10] The detailed experimental protocols provided herein offer a framework for utilizing this compound as a high-quality chemical probe. This tool is invaluable for researchers aiming to dissect the complex roles of Src kinase in cancer biology and other physiological processes, and it may serve as a promising scaffold for future drug development efforts.[3][9]

References

- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Src family kinase - Wikipedia [en.wikipedia.org]

- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Preliminary Efficacy of DGY-06-116: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGY-06-116 is an investigational, irreversible, and selective covalent inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in various oncogenic signaling pathways.[1][2] Unregulated Src activity is known to drive malignant phenotypes in a range of cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[3][4] This document provides a comprehensive overview of the preliminary efficacy data for this compound, detailing its mechanism of action, in vitro and in vivo potency, and the experimental protocols utilized in these foundational studies.

Introduction

The Src family of kinases (SFKs) are crucial regulators of cellular processes such as proliferation, survival, migration, and angiogenesis.[4] Their aberrant activation is a hallmark of many cancers, making them a compelling target for therapeutic intervention. This compound was developed as a potent and selective inhibitor that covalently binds to a p-loop cysteine (Cys277) in the Src kinase domain, leading to sustained target engagement and inhibition of downstream signaling.[1][2] This covalent mechanism of action offers the potential for prolonged pharmacodynamic effects compared to reversible inhibitors.[1]

Mechanism of Action

This compound is a result of hybridizing the chemical scaffolds of dasatinib and the covalent kinase probe SM1-71.[5][6] Its mechanism involves a two-step process: an initial, strong reversible binding to the Src kinase domain, followed by the formation of a covalent bond.[5] This covalent interaction is facilitated by a "p-loop kink" in the Src structure.[5][7] While the covalent bond formation itself is relatively slow, the high reversible binding affinity ensures sufficient residence time for the covalent interaction to occur.[4][5]

Below is a diagram illustrating the proposed mechanism of action for this compound.

In Vitro Efficacy

The in vitro potency of this compound has been evaluated through both enzymatic and cell-based assays.

Enzymatic Activity

This compound demonstrates potent inhibition of Src kinase enzymatic activity. The half-maximal inhibitory concentration (IC50) has been determined using mobility shift assays.

| Compound | Target | IC50 (nM) | Incubation Time | Reference |

| This compound | Src (wild-type) | 2.6 | 1 hour | [5][7] |

| This compound | Src (C280S mutant) | Comparable to wild-type | 1 hour | [5] |

| SM1-71 | Src (wild-type) | 26.6 | 1 hour | [5] |

| Bosutinib | Src (wild-type) | 9.5 | Not Specified | [5] |

| NJH-01-111 (non-covalent analog) | Src (wild-type) | 5.3 | 1 hour | [5] |

| This compound | FGFR1 | 8340 | Not Specified | [3] |

Cell-Based Activity

The anti-proliferative effects of this compound have been assessed in various cancer cell lines, particularly those with activated Src signaling. The half-maximal growth inhibitory concentration (GR50) was determined after 72 hours of treatment.

| Cell Line | Cancer Type | GR50 (µM) | Reference |

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 0.3 | [1][3] |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 | [1][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.3 | [1][3] |

In Vivo Efficacy

Preliminary in vivo studies have been conducted in murine models to evaluate the pharmacokinetic profile and target engagement of this compound.

| Parameter | Value | Animal Model | Dosing | Reference |

| Half-life (T1/2) | 1.29 hours | B6 Mice | 5 mg/kg, i.p. | [1][3] |

| Area Under the Curve (AUC) | 12746.25 min·ng/mL | B6 Mice | 5 mg/kg, i.p. | [1][3] |

In these in vivo models, administration of this compound led to a sustained inhibition of Src signaling, as evidenced by the reduced phosphorylation of Src at tyrosine 416 (p-SRCY416) at 2 and 4 hours post-dosing.[1][3]

Src Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the Src kinase and its downstream signaling pathways, which are critical for cell proliferation, survival, and migration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by Src kinase to determine the inhibitory potency of this compound.[8]

-

Materials:

-

Purified human Src kinase domain

-

Fluorescently labeled peptide substrate

-

ATP

-

This compound and control compounds

-

Kinase reaction buffer

-

Microcapillary electrophoresis platform

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and further dilute in kinase assay buffer.

-

In a 384-well plate, add the diluted compound or vehicle control.

-

Add the Src kinase solution to each well.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.[8]

-

Stop the reaction by adding a stop solution containing EDTA.

-

Analyze the separation of the phosphorylated and unphosphorylated substrate using a microcapillary electrophoresis platform.

-

Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines by measuring ATP levels.

-

Materials:

-

H1975, HCC827, and MDA-MB-231 cell lines

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10 µM).[3]

-

Remove the existing medium and add the medium containing the compound dilutions or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[3]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GR50 value.

-

Western Blotting for p-SRCY416 Inhibition

This method is used to detect the levels of phosphorylated Src at tyrosine 416 as a measure of target inhibition in cells.

-

Materials:

-

H1975 and HCC827 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-p-SRCY416

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

-

Imaging system

-

-

Protocol:

-

Culture cells to 70-80% confluency and treat with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).[3]

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-SRCY416 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total Src and a loading control like β-actin.

-

In Vivo Pharmacokinetic and Efficacy Study

This protocol outlines the general procedure for assessing the in vivo properties of this compound in a mouse model.

-

Materials:

-

B6 mice

-

This compound

-

Vehicle (e.g., 5% DMSO/95% D5W)[1]

-

Blood collection supplies

-

Tissue harvesting tools

-

LC-MS/MS for pharmacokinetic analysis

-

Western blotting reagents for pharmacodynamic analysis

-

-

Protocol:

-

Administer this compound (5 mg/kg) via intraperitoneal (i.p.) injection to a cohort of B6 mice.[1][3]

-

For pharmacokinetic analysis, collect blood samples at various time points post-injection.

-

Process the blood samples to isolate plasma and analyze the concentration of this compound using LC-MS/MS to determine parameters like T1/2 and AUC.

-

For pharmacodynamic analysis, euthanize mice at specific time points (e.g., 2 and 4 hours) after dosing.[1]

-

Harvest relevant tissues (e.g., tumors in a xenograft model) and prepare lysates.

-

Analyze the lysates by Western blotting for p-SRCY416 levels to assess target engagement and inhibition.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a covalent kinase inhibitor like this compound.

Conclusion

The preliminary data on this compound demonstrate its potential as a potent and selective covalent inhibitor of Src kinase. Its efficacy has been shown in both in vitro enzymatic and cell-based assays, with evidence of in vivo target engagement. The detailed protocols provided herein offer a foundation for further investigation and development of this compound as a potential therapeutic agent for cancers driven by aberrant Src signaling. Further studies are warranted to explore its efficacy in various preclinical cancer models and to establish a comprehensive safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. OUH - Protocols [ous-research.no]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

DGY-06-116: A Technical Guide to its Mechanism and Role in the Inhibition of Src Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase. By targeting a P-loop cysteine (Cys277) within the Src kinase domain, this compound effectively and durably suppresses Src phosphorylation, a critical event in various oncogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its inhibitory activity, and detailed protocols for key experiments utilized in its characterization. The information presented herein is intended to support further research and drug development efforts targeting Src-driven pathologies.

Introduction to Src Kinase and its Role in Disease

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a common feature in a wide range of human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy. The activation of Src is mediated by phosphorylation at Tyrosine 416 (Y416) in its activation loop. Consequently, inhibiting this phosphorylation event is a key therapeutic strategy for cancers characterized by Src hyperactivation.

This compound: A Covalent Inhibitor of Src

This compound was developed as a highly selective and potent inhibitor of Src kinase.[1][2] Unlike reversible inhibitors, this compound forms a covalent bond with Cys277 in the P-loop of the Src kinase domain.[3][4] This irreversible binding leads to sustained inhibition of Src activity, even after the compound has been cleared from circulation.[1][2]

Mechanism of Action

The inhibitory action of this compound is a result of its unique chemical structure, which includes a reactive acrylamide "warhead". This warhead specifically targets the sulfhydryl group of the Cys277 residue in the Src kinase P-loop, forming a stable covalent adduct. This covalent modification locks the kinase in an inactive conformation, thereby preventing the autophosphorylation of Y416 and subsequent downstream signaling.

dot

Caption: Mechanism of this compound covalent inhibition of Src kinase.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory parameters.

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

| Src | 2.6 | Mobility Shift Assay | [3] |

| FGFR1 | 8340 | Not Specified | [1] |

Cellular Antiproliferative Activity

| Cell Line | Cancer Type | GR50 (µM) | Assay Type | Reference |

| H1975 | NSCLC | 0.3 | Cell Proliferation Assay | [1] |

| HCC827 | NSCLC | 0.5 | Cell Proliferation Assay | [1] |

| MDA-MB-231 | TNBC | 0.3 | Cell Proliferation Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Src Kinase Mobility Shift Assay

This assay measures the enzymatic activity of Src kinase by quantifying the phosphorylation of a peptide substrate.

Materials:

-

Recombinant Src kinase

-

Src peptide substrate (e.g., CSKtide)

-

This compound (or other inhibitors)

-

ATP

-

Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

Stop solution (e.g., 50 mM EDTA)

-

Agarose or polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE or TGE)

-

Fluorescent dye for peptide visualization

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, combine the recombinant Src kinase and the diluted inhibitor. Incubate for a specified time (e.g., 1 hour) at room temperature.

-

Initiate the kinase reaction by adding the Src peptide substrate and ATP to each well.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Load the reaction products onto an agarose or polyacrylamide gel.

-

Perform electrophoresis to separate the phosphorylated and non-phosphorylated peptide substrates.

-

Visualize the peptide bands using a suitable fluorescent dye and imaging system.

-

Quantify the band intensities to determine the percentage of substrate phosphorylation and calculate the IC50 value for the inhibitor.

dot

Caption: Workflow for the Src Kinase Mobility Shift Assay.

Western Blot Analysis of Src Phosphorylation

This protocol details the detection of phosphorylated Src (p-Src Y416) in cell lysates following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., H1975, HCC827)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Src (Y416) and anti-total Src

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to normalize for protein loading.

-

Quantify the band intensities to determine the level of Src phosphorylation inhibition.

Cell Proliferation (GR50) Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT or other cell viability reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the growth rate inhibition (GR) values and determine the GR50, the concentration at which 50% of cell proliferation is inhibited.

In Vivo Studies in Mouse Models

These studies evaluate the in vivo efficacy and pharmacodynamics of this compound.

Animal Model:

-

C57B6 mice

Dosing:

-

This compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg).[1]

Pharmacokinetic Analysis:

-

Administer a single dose of this compound to the mice.

-

Collect blood samples at various time points post-injection.

-

Process the blood to obtain plasma.

-

Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound over time.

-

Calculate pharmacokinetic parameters such as half-life (T1/2) and area under the curve (AUC).

Pharmacodynamic Analysis (Target Engagement):

-

Administer this compound to the mice.

-

At specified time points post-dosing (e.g., 2 and 4 hours), euthanize the mice and collect relevant tissues (e.g., tumors, if applicable).

-

Prepare tissue lysates.

-

Analyze the lysates by Western blotting for p-Src (Y416) and total Src as described in section 4.2 to assess the extent and duration of target inhibition.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of Src-driven cancers. Its covalent mechanism of action confers potent and sustained inhibition of Src phosphorylation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar covalent kinase inhibitors.

dot

References

Methodological & Application

DGY-06-116 experimental protocol for cell culture

Introduction

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines, particularly those with activated Src signaling.[2][3][4] These application notes provide detailed protocols for cell culture and key experiments to study the effects of this compound in a research setting.

Mechanism of Action

This compound acts as an SRC-directed covalent kinase inhibitor.[3][4] It covalently binds to a p-loop cysteine (Cys277) on the Src kinase, leading to potent and sustained inhibition of its activity.[3][4][5] This irreversible binding contributes to its extended duration of action in inhibiting SRC signaling pathways.[3][4] The compound was developed by hybridizing the structures of dasatinib and a covalent kinase probe, SM1-71.[5][6][7]

Signaling Pathway

The primary target of this compound is the Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes such as proliferation, survival, migration, and angiogenesis. By inhibiting Src, this compound effectively blocks the downstream signaling cascades that contribute to cancer progression. Specifically, it has been shown to inhibit the phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation.[2][3][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of DGY-06-116 in a Src Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2] Src, a non-receptor tyrosine kinase, is a key signaling molecule implicated in various cellular processes such as proliferation, differentiation, survival, and migration.[3] Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound covalently modifies Cys277 within the P-loop of Src, leading to sustained inhibition of its kinase activity.[1][5] This document provides detailed protocols for the characterization of this compound in a biochemical Src kinase assay, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Principle of the Kinase Assay

The activity of this compound against Src kinase can be quantified using a mobility shift assay (MSA). This assay format is based on the separation of a fluorescently labeled peptide substrate from its phosphorylated product by electrophoresis in a microfluidic chip. The extent of phosphorylation is determined by measuring the fluorescence intensity of the substrate and product peaks.[6] Inhibition of Src kinase by this compound results in a decrease in the formation of the phosphorylated product, which can be used to determine the inhibitor's potency (e.g., IC50 value). The original characterization of this compound utilized an MSA to determine its inhibitory activity.[7]

Data Presentation

Quantitative data for this compound and related compounds are summarized in the table below for easy comparison.

| Compound | Target Kinase | Assay Type | IC50 (nM) | Other Kinase Targets | IC50 (nM) | Reference |

| This compound | Src | Mobility Shift Assay | 2.6 | FGFR1 | 8340 | [2][4][8] |

| SM1-71 | Src | Mobility Shift Assay | 26.6 | - | - | [4] |

| Bosutinib | Src | Mobility Shift Assay | 9.5 | - | - | [4] |

| NJH-01-111 (non-covalent analog) | Src | Mobility Shift Assay | 5.3 | - | - | [4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of Src kinase in cellular signaling and the mechanism of its inhibition by this compound.

Caption: Src signaling pathway and covalent inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant active Src kinase (human)

-